3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole
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Overview
Description
3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is a heterocyclic compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely studied for their potential applications in medicine, chemistry, and industry. This compound features a unique structure that combines an indole moiety with a triazine ring, making it an interesting subject for research and development.
Mechanism of Action
Target of Action
The compound “3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole” is a derivative of indole and 1,2,4-triazine . Indole derivatives have been found to bind with high affinity to multiple receptors , and 1,2,4-triazine derivatives have been reported to possess a broad spectrum of biological activities . .
Mode of Action
Indole derivatives are known to interact with their targets through electrophilic substitution, due to excessive π-electrons delocalization . Similarly, 1,2,4-triazine derivatives have been reported to exhibit various biological activities, suggesting they may interact with their targets in a number of ways .
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . Similarly, 1,2,4-triazine derivatives have been reported to possess a variety of biological activities .
Result of Action
Given the wide range of biological activities associated with indole and 1,2,4-triazine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole typically involves the formation of the indole ring followed by the introduction of the triazine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. The triazine ring can then be introduced through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the propan-2-ylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like halogens, nitrating agents, or sulfonating agents can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro or tetrahydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated indole derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with biological targets.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure but different functional groups.
3-(methylthio)-1H-indole: A compound with a similar sulfur-containing group but lacking the triazine ring.
5H-[1,2,4]triazino[5,6-b]indole: A compound with the same triazine-indole core but different substituents.
Uniqueness
3-(propan-2-ylsulfanyl)-5H-[1,2,4]triazino[5,6-b]indole is unique due to its combination of an indole moiety with a triazine ring and a propan-2-ylsulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
3-propan-2-ylsulfanyl-5H-[1,2,4]triazino[5,6-b]indole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4S/c1-7(2)17-12-14-11-10(15-16-12)8-5-3-4-6-9(8)13-11/h3-7H,1-2H3,(H,13,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKJOMDTRLOCBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NC2=C(C3=CC=CC=C3N2)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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